Penclomedine
Overview
Description
Penclomedine is a synthetic α-picoline derivative . It belongs to the class of organic compounds known as polyhalopyridines, which are organic compounds containing a pyridine ring substituted at two or more positions by a halogen atom . It has been used in trials studying the treatment of Lymphoma and Unspecified Adult Solid Tumor .
Synthesis Analysis
Penclomedine has been synthesized from a series of thiolo-, thiono- and dithiocarbonate and thiocarbamate derivatives of 4-demethylpenclomedine (DM-PEN), the major plasma metabolite of penclomedine . Another synthesis method involves a series of carbonate and carbamate derivatives of DM-PEN .Molecular Structure Analysis
The molecular formula of Penclomedine is C8H6Cl5NO2 . Its average mass is 325.404 Da and its monoisotopic mass is 322.884125 Da .Scientific Research Applications
Pharmacophore Determination
Penclomedine (PEN) has been extensively studied to identify its active pharmacophore. Research has focused on synthesizing new analogues of PEN to explore its antitumor activity. In a study by Tiwari et al. (2002), various analogues were synthesized and evaluated against MX-1 human breast tumor xenografts, although none demonstrated significant activity. This research is crucial for understanding PEN's antitumor mechanism and for developing related compounds with potentially superior efficacy (Tiwari, Waud, & Struck, 2002).
Antitumor Activity
Several studies have synthesized new analogues of PEN and its metabolites to evaluate their potential as antitumor agents. For instance, Tiwari et al. (2002) modified PEN at different positions, finding some analogues showed modest to curative activity against MX-1 human breast tumor xenografts (Tiwari, Riordan, Waud, & Struck, 2002). Struck et al. (2001) compared acyl derivatives of 4-demethylpenclomedine (DM-PEN) with DM-PEN, noting several derivatives had superior activity against various human tumor xenografts and leukemia cell lines (Struck, Tiwari, Friedman, Keir, Morgan, & Waud, 2001).
Derivatives Development
Research has also focused on developing derivatives of DM-PEN. For example, Struck and Waud (2005) synthesized thiolo-, thiono-, dithiocarbonate, and thiocarbamate derivatives of DM-PEN, finding them superior to DM-PEN against MX-1 tumors and modestly active against glioblastoma (Struck & Waud, 2005). Morgan et al. (2009) synthesized carbonate and carbamate derivatives of DM-PEN, observing superior activity against intracranially growing human glioblastoma xenografts (Morgan, Struck, Waud, Leblanc, Rodgers, & Jursic, 2009).
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of PEN and its derivatives. Liu et al. (2002) conducted a Phase I trial of oral PEN in adults with advanced solid malignancy, finding neurocerebellar symptoms as dose-limiting toxicities and suggesting further development of PEN metabolites to minimize neurotoxicity (Liu, Berlin, Tutsch, van Ummersen, Dresen, Marnocha, Arzomanian, Alberti, Feierabend, Binger, & Wilding, 2002). Additionally, O'Reilly et al. (2001) studied the bioavailability of oral PEN and its systemic exposure, noting substantial interpatient variability in absorption which may limit the clinical role of oral administration (O'Reilly, Hartman, Bowling, Rowinsky, Donehower, Collins, & Strong, 2001).
Telomerase Activity in Glioma Cells
Vietor et al. (2000) examined telomerase activity in glioma cell lines and characterized the effects of PEN. They found that all glioma cell lines were telomerase positive, and telomerase activity was not modulated by p53 status or bcl-2 family protein expression. PEN killed glioma cells via a telomerase-independent pathway (Vietor, Winter, Groscurth, Naumann, & Weller, 2000).
properties
IUPAC Name |
3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl5NO2/c1-15-5-3(9)6(8(11,12)13)14-7(16-2)4(5)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVPGIORVGSQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)OC)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148365 | |
Record name | Penclomedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), Acetate buffer (pH 4) < 1 (mg/mL), Carbonate buffer (pH 9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Ethanol (95 %) 20-25 (mg/mL), Methanol 30-33 (mg/mL), n-Butanol 45-50 (mg/mL), Acetone > 100 (mg/mL), Chloroform > 100 (mg/mL), Toluene > 100 (mg/mL), DMF 45-50 (mg/mL), DMSO 45-50 (mg/mL) | |
Record name | PENCLOMIDINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338720%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Penclomedine | |
CAS RN |
108030-77-9 | |
Record name | Penclomedine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108030-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penclomedine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108030779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penclomedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENCLOMEDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Penclomedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENCLOMEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q80IL7CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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